molecular formula C3H5NO B3054997 Ethyl cyanate CAS No. 627-48-5

Ethyl cyanate

Cat. No.: B3054997
CAS No.: 627-48-5
M. Wt: 71.08 g/mol
InChI Key: JXBPSENIJJPTCI-UHFFFAOYSA-N
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Description

Ethyl cyanate is an organic compound with the chemical formula C₃H₅NO. It belongs to the family of cyanates, which are esters of cyanic acid. This compound is known for its reactivity and versatility in organic synthesis, making it a valuable compound in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl cyanate can be synthesized through several methods. One common approach involves the thermolysis of a thiatriazole intermediate. This method is efficient and widely used in laboratory settings . Another method involves the reaction of ethyl chloroformate with sodium cyanate under controlled conditions .

Industrial Production Methods: In industrial settings, this compound is typically produced by the reaction of ethyl alcohol with cyanogen chloride in the presence of a base. This method ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Ethyl cyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols

    Oxidizing Agents: Peroxides, permanganates

    Reducing Agents: Hydrogen, metal hydrides

Major Products Formed:

    Urethanes and Carbamates: Formed through nucleophilic substitution

    Nitriles and Amines: Formed through oxidation and reduction reactions

Mechanism of Action

The mechanism of action of ethyl cyanate involves its reactivity with nucleophiles. The cyanate group (−O−C≡N) acts as an electrophile, making it susceptible to nucleophilic attack. This leads to the formation of various products depending on the nature of the nucleophile and reaction conditions . The molecular targets and pathways involved include the formation of urethanes, carbamates, and other derivatives through nucleophilic substitution reactions .

Comparison with Similar Compounds

  • Methyl cyanate
  • Phenyl cyanate
  • Isocyanates (e.g., ethyl isocyanate)

Properties

IUPAC Name

ethyl cyanate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO/c1-2-5-3-4/h2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBPSENIJJPTCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70336424
Record name Ethyl cyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

71.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

627-48-5
Record name Cyanic acid, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=627-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl cyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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